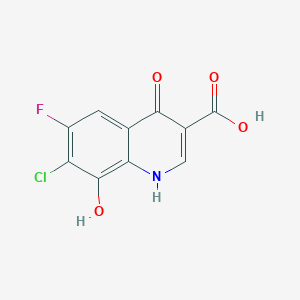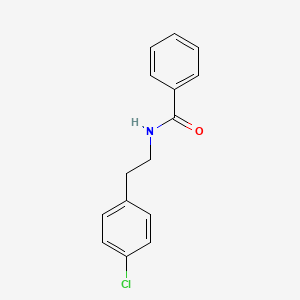
N-(p-Chlorophenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Chlorophenethyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the benzamide moiety is substituted with a p-chlorophenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Chlorophenethyl)benzamide typically involves the reaction of p-chlorophenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Chlorophenethylamine+Benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(p-Chlorophenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
N-(p-Chlorophenethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(p-Chlorophenethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
N-(p-Chlorophenethyl)benzamide can be compared with other benzamide derivatives, such as:
- N-(2-Chlorophenethyl)benzamide
- N-(3-Chlorophenethyl)benzamide
- N-(4-Methylphenethyl)benzamide
Uniqueness: The presence of the p-chlorophenethyl group in this compound imparts unique chemical and biological properties. For example, the para-substitution with chlorine can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it more effective in certain biological applications .
Propriétés
Numéro CAS |
3418-95-9 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Clé InChI |
RFZCESJZKQWEOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)




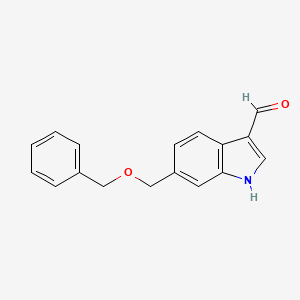
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)

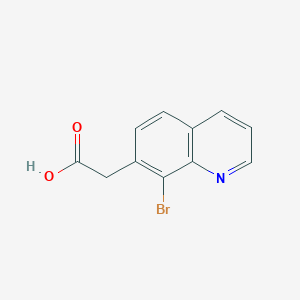
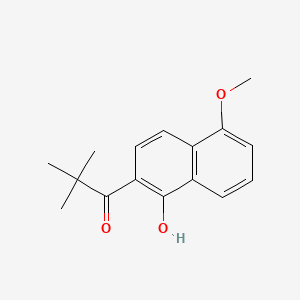
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

